

Technical Support: Purification of Crude Perfluorohexyl Chloride (C₆F₁₃Cl)

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Compound of Interest

Compound Name: Perfluorohexyl chloride

CAS No.: 355-41-9

Cat. No.: B1582705

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Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting purity, phase separation, and isolation of CAS 355-41-9.

Welcome to the Fluorine Chemistry Support Center

You are likely accessing this guide because your crude reaction mixture is behaving unexpectedly. **Perfluorohexyl chloride** (PFHC) is a robust fluorous solvent and intermediate, but its purification presents unique challenges due to the "fluorous effect"—its tendency to form emulsions, its high density, and its distinct boiling point relative to its precursors.

Below are the three most common support tickets we receive regarding PFHC, structured as direct troubleshooting protocols.

Quick Reference Data: Perfluorohexyl Chloride

Property	Value	Critical Note
CAS Number	355-41-9	Use for inventory verification.
Boiling Point	85–86 °C	Significantly higher than Perfluorohexane (56 °C).
Density	~1.7 g/mL	HEAVIER THAN WATER. It will always be the bottom layer.
Appearance	Colorless liquid	Pink/Violet indicates iodine contamination.
Solubility	Fluorous	Immiscible with water, MeOH, and most hydrocarbons.

Ticket #1: "My product is pink/purple. How do I fix this?"

Diagnosis: Iodine Contamination.[1][2][3] If you synthesized PFHC via the chlorination of Perfluorohexyl iodide ($C_6F_{13}I$), the pink or violet hue is caused by liberated elemental iodine (). This is a common byproduct when C-I bonds are cleaved oxidatively. Distillation alone often fails to remove this because iodine sublimates and carries over.

The Fix: Reductive Washing (The "Thio" Wash) You must chemically reduce the iodine to water-soluble iodide () before distillation.

Protocol:

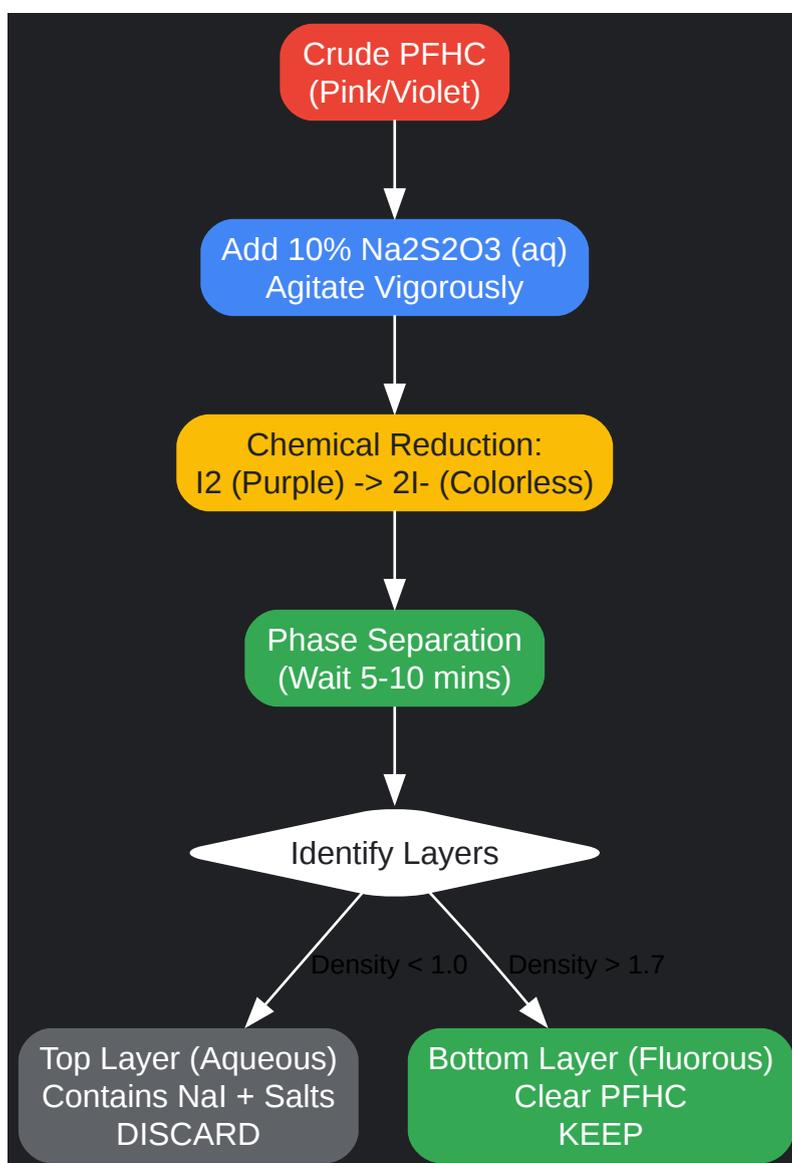
- Prepare Solution: Make a 10% aqueous solution of Sodium Thiosulfate ().
- Combine: Add the pink crude PFHC to a separatory funnel.
- Wash: Add an equal volume of the thiosulfate solution.
- Agitate: Shake vigorously. The color should vanish almost instantly as

converts to colorless

.

- Phase Separation (CRITICAL):
 - Standard Organic Chem: Organic layer is usually on top.
 - Fluorous Chem: PFHC is the BOTTOM layer. The aqueous waste is on top.
 - Action: Drain the bottom layer (Product) into a clean flask. Discard the top aqueous layer.

Workflow Diagram:



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Figure 1: Workflow for removing iodine contamination. Note the critical density check at the separation stage.

Ticket #2: "I cannot separate the product from the starting material."

Diagnosis: Azeotropic confusion or insufficient theoretical plates. The most common impurity is Perfluorohexane (

), either as unreacted starting material (if using direct chlorination) or a byproduct of hydrodehalogenation.

The Science:

- Perfluorohexane BP: 56 °C^[4]
- **Perfluorohexyl Chloride** BP: 85 °C
- Delta: ~29 °C.

This difference is large enough for separation, but fluorocarbons have low surface tension and high vapor density, which can lead to "flooding" in distillation columns or poor fractionation if the heating ramp is too aggressive.

The Fix: Fractional Distillation with Vigreux

Protocol:

- Setup: Use a short-path distillation head with a 10-20 cm Vigreux column. Do not use a simple still-head; you need the extra surface area.
- Atmosphere: Perform under dry Nitrogen or Argon. Fluorocarbons can absorb atmospheric moisture, causing haze.
- Cuts:

- Fraction A (Fore-run): 50–60 °C. This is mostly Perfluorohexane.[4]
- Intermediate: 60–80 °C. Mixed fraction (Save to redistill if yield is critical).
- Fraction B (Main Cut): 84–86 °C. Pure **Perfluorohexyl Chloride**.[5]
- Validation: Check the Refractive Index (RI) or GC-MS.
 - has a very low RI (~1.25).
 - has a higher RI (~1.29–1.30).

Ticket #3: "The liquid is cloudy/hazy after distillation."

Diagnosis: Wet Fluorous Phase. While PFHC is hydrophobic, water can form stable micro-emulsions in perfluorinated liquids, appearing as a persistent haze.

The Fix: Chemical Drying Standard organic drying agents (Sodium Sulfate) are often too slow for fluorous solvents due to poor surface wetting.

Protocol:

- Agent Selection: Use Magnesium Sulfate () (anhydrous). It has a higher capacity and faster kinetics than Sodium Sulfate for this matrix.
- Dosage: Add until the powder flows freely ("snow globe effect") and no longer clumps at the bottom.
- Filtration: Filter through a sintered glass funnel. Do not use paper filters if possible, as fluorous solvents can leach fibers or sizing agents from paper.

Summary of Impurities & Removal

Impurity	Origin	Removal Technique
Iodine ()	Oxidation of	Wash with 10% (aq).
Perfluorohexane ()	Over-reduction or Starting Material	Fractional Distillation (Cut at 56 °C).
Acids (HF/HCl)	Hydrolysis of chlorides	Wash with Sat. , then water.
Water ()	Washing steps	Dry over , then distill.

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